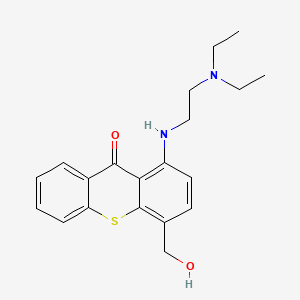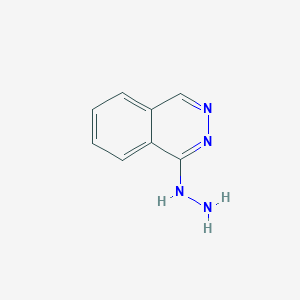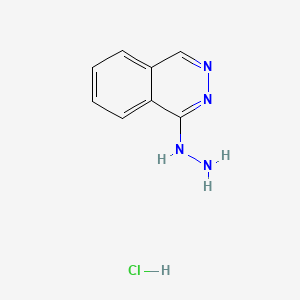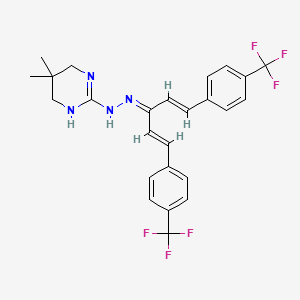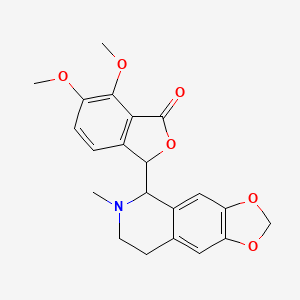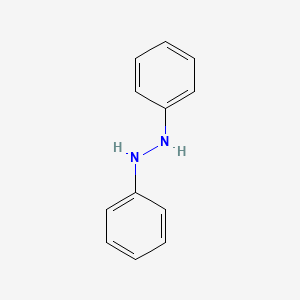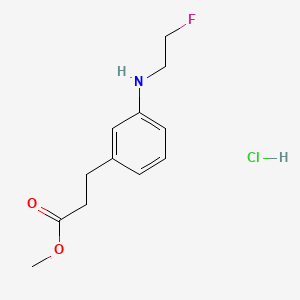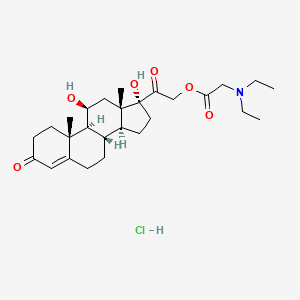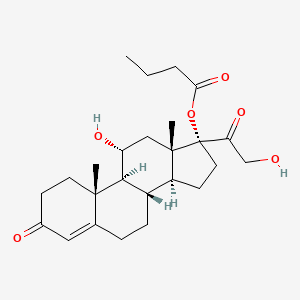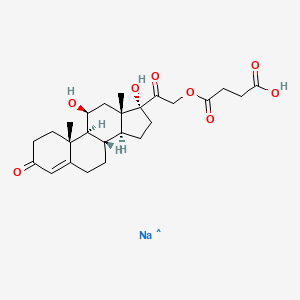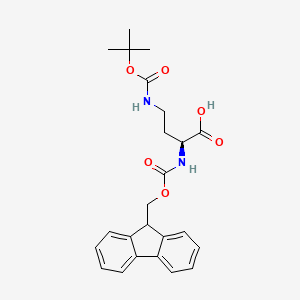
Fmoc-Dab(Boc)-OH
描述
“Fmoc-Dab(Boc)-OH” is a modified amino acid used in peptide synthesis . The Fmoc group, or 9-fluorenylmethyloxycarbonyl group, is widely used as a main amine protecting group in peptide synthesis . The inherent hydrophobicity and aromaticity of the Fmoc moiety can promote building blocks association .
Synthesis Analysis
The synthesis of “Fmoc-Dab(Boc)-OH” involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . A new methodology for the synthesis of side chain mono- or bis-methylated Fmoc-Dap, -Dab and -Orn amino acids was developed by probing the reactivity of commercially available Fmoc amino acids .Molecular Structure Analysis
The molecular structure of “Fmoc-Dab(Boc)-OH” is characterized by the presence of the Fmoc group, which is known to promote the hydrophobic and π-π stacking interactions of the fluorenyl rings .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “Fmoc-Dab(Boc)-OH” are facilitated by the Fmoc group, which is widely used as a main amine protecting group in peptide synthesis . The intrinsic hydrophobicity and aromaticity of Fmoc is well-known to promote the hydrophobic and π-π stacking interactions of the fluorenyl rings .Physical And Chemical Properties Analysis
The physical and chemical properties of “Fmoc-Dab(Boc)-OH” are influenced by the Fmoc group. The intrinsic hydrophobicity and aromaticity of Fmoc is well-known to promote the hydrophobic and π-π stacking interactions of the fluorenyl rings .科学研究应用
Bio-Inspired Building Blocks
“Fmoc-Dab(Boc)-OH” is a type of Fmoc-modified amino acid that has been used as a bio-inspired building block for the fabrication of functional materials . The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, making it a valuable tool in the field of materials science .
Peptide Synthesis
Fmoc-Dab(Boc)-OH plays a crucial role in peptide synthesis . The Fmoc group is widely used as a main amine protecting group in peptide synthesis . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .
Drug Delivery Systems
The self-assembly features of Fmoc-Dab(Boc)-OH have shown potential for applications in drug delivery systems . The ability to form nanostructures with diverse morphologies makes it a promising candidate for the development of new drug delivery systems .
Cell Cultivation
Fmoc-Dab(Boc)-OH has been used in cell cultivation . The self-assembling properties of this compound can create a suitable environment for cell growth and proliferation .
Bio-Templating
Bio-templating is another application of Fmoc-Dab(Boc)-OH . The compound’s ability to self-assemble into various structures can be used to template the formation of other materials .
Antibiotic Properties
Fmoc-Dab(Boc)-OH and other Fmoc-modified amino acids have shown potential for applications related to antibiotic properties . This opens up possibilities for the development of new antimicrobial agents .
作用机制
Target of Action
Fmoc-Dab(Boc)-OH is primarily used in the field of peptide synthesis . The primary targets of this compound are the amino acids that are being linked together to form peptides . The role of Fmoc-Dab(Boc)-OH is to protect the amino acids during the synthesis process, preventing unwanted side reactions .
Mode of Action
The Fmoc (9-fluorenylmethyloxycarbonyl) group in Fmoc-Dab(Boc)-OH acts as a protective group for the amino acid during peptide synthesis . It protects the amino group of the amino acid, allowing peptide bonds to be formed without side reactions . The Boc (tert-butyloxycarbonyl) group also serves a similar protective function .
Biochemical Pathways
Fmoc-Dab(Boc)-OH is involved in the biochemical pathway of solid-phase peptide synthesis (SPPS) . In this process, the Fmoc group is removed, allowing the amino acid to react with the next amino acid in the sequence . This leads to the formation of a peptide bond, extending the peptide chain .
Result of Action
The result of the action of Fmoc-Dab(Boc)-OH is the successful synthesis of peptides with the correct sequence of amino acids . By protecting the amino acids during synthesis, Fmoc-Dab(Boc)-OH helps ensure that the final product is the desired peptide with the correct structure .
Action Environment
The action of Fmoc-Dab(Boc)-OH is influenced by the conditions of the peptide synthesis process . Factors such as temperature, pH, and the presence of other reagents can all impact the efficacy of Fmoc-Dab(Boc)-OH in protecting the amino acids and facilitating peptide synthesis .
未来方向
The future directions for “Fmoc-Dab(Boc)-OH” involve further exploration of its self-assembly features and potential applications. There is a need to summarize the recent progress concerning these important bio-inspired building blocks . In addition, greener solvents have been proposed in solid-phase peptide synthesis (SPPS), which could reduce the environmental and health impact .
属性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O6/c1-24(2,3)32-22(29)25-13-12-20(21(27)28)26-23(30)31-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,26,30)(H,27,28)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWKOFAHRLBNMG-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373236 | |
| Record name | Fmoc-Dab(Boc)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Dab(Boc)-OH | |
CAS RN |
125238-99-5 | |
| Record name | Fmoc-Dab(Boc)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2~{S})-2-(9~{H}-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-((4'-(Aminomethyl)-[1,1'-biphenyl]-3-yl)oxy)pyrimidine-2-carbonitrile](/img/structure/B1673428.png)

